molecular formula C7H15NO2 B7848038 Butanoic acid, 3-[(1-methylethyl)amino]- CAS No. 16217-38-2

Butanoic acid, 3-[(1-methylethyl)amino]-

Cat. No. B7848038
CAS RN: 16217-38-2
M. Wt: 145.20 g/mol
InChI Key: MYCXVCIWQRXWFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Aminobutanoic acid can be used as a reactant to synthesize N-aryl amino butanoic acids by Ullmann type aryl amination reaction with aryl halides . It can also be used to prepare 3-amino butanoic acid methyl ester, which is used as a chemical intermediate to prepare substituted piperidinone via an ester-imine derivative of aminobutanoic acid .


Molecular Structure Analysis

The molecular structure of “3-Aminobutanoic acid” includes an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The structure of “Butanoic acid, 3-methyl-, 1-methylethyl ester” is also available .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Aminobutanoic acid” include a molecular weight of 103.12, a white color, and a melting point of 189 °C (dec.) (lit.) . The compound “Butanoic acid, 3-methyl-, 1-methylethyl ester” has a molecular weight of 144.2114 .

Safety and Hazards

The safety data sheet for a similar compound, “N-Butyric Acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as flammable, has acute oral toxicity, and can cause skin and eye irritation .

properties

IUPAC Name

3-(propan-2-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-5(2)8-6(3)4-7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCXVCIWQRXWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633266
Record name 3-[(Propan-2-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 3-[(1-methylethyl)amino]-

CAS RN

16217-38-2
Record name 3-[(Propan-2-yl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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